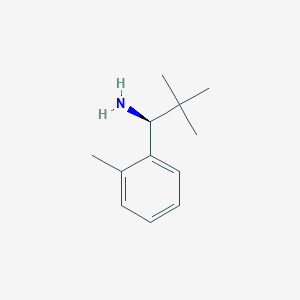

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Description

Significance of Chiral Amines in Stereoselective Synthetic Methodologies

Chiral amines are indispensable tools in stereoselective synthesis, serving multiple roles as chiral building blocks, auxiliaries, and catalysts. francis-press.com Their prevalence in biologically active molecules, including over 80% of all drugs and drug candidates, underscores their significance. yale.edu In asymmetric synthesis, these amines are employed to introduce stereocenters with high fidelity, guiding reactions to yield predominantly one of the two possible enantiomers. mdpi.com

The utility of chiral amines stems from their ability to form transient diastereomeric intermediates or interactions, which energetically favor the formation of one stereoisomer over the other. This control is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic efficacy and safety. tcichemicals.com

Chiral amines can function as:

Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Prominent examples include pseudoephedrine and tert-butanesulfinamide, which are used to synthesize enantiomerically enriched carboxylic acids, alcohols, aldehydes, ketones, and other amines. yale.eduwikipedia.org

Chiral Catalysts: In this role, a small amount of a chiral amine can influence the stereochemical course of a reaction, generating a large quantity of a chiral product. This approach, known as asymmetric catalysis, is highly efficient and atom-economical. francis-press.com Chiral amines are key components of various organocatalysts and ligands for metal-catalyzed reactions, facilitating a wide range of asymmetric transformations such as aldol (B89426) reactions, Michael additions, and Mannich reactions. princeton.edumdpi.com

The development of novel and efficient methods for synthesizing chiral amines remains an active area of research, with techniques ranging from classical resolution to advanced catalytic asymmetric methods. francis-press.comyale.edu

The Compound (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine as a Stereodefined Building Block

Detailed research findings and specific examples of the application of this compound as a stereodefined building block in stereoselective synthetic methodologies are not extensively documented in publicly available scientific literature. While the general class of chiral benzylic amines with steric hindrance is recognized for its utility in asymmetric synthesis, specific data tables and detailed research findings for this particular compound are not available. The potential utility of such a compound can be inferred from its structural features—a stereogenic center bearing a sterically demanding tert-butyl group and an ortho-substituted aryl ring—which could make it a valuable component in creating highly specific chiral environments for asymmetric transformations. However, without specific research to cite, a detailed analysis of its role as a stereodefined building block cannot be provided at this time.

Structure

3D Structure

Properties

CAS No. |

100485-66-3 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3/t11-/m1/s1 |

InChI Key |

LEOJYNQFZGBWMY-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C(C)(C)C)N |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)(C)C)N |

Origin of Product |

United States |

Stereochemical Investigations of S 2,2 Dimethyl 1 O Tolyl Propan 1 Amine and Its Derivatives

Determination and Confirmation of Absolute Configuration

The absolute configuration of a chiral amine like (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is crucial for understanding its chemical and biological properties. Several methods are standardly employed to determine and confirm the three-dimensional arrangement of atoms at a stereocenter.

One of the most definitive methods is single-crystal X-ray crystallography . This technique provides an unambiguous determination of the absolute configuration by analyzing the diffraction pattern of X-rays passing through a crystalline sample of the compound or a suitable derivative. For chiral molecules, anomalous dispersion effects can be used to establish the absolute structure.

Another common approach involves the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the amine with a CDA of known absolute configuration, a pair of diastereomers is formed. The differing spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts in their NMR spectra, particularly for protons near the stereocenter. Comparison of these shifts can allow for the assignment of the absolute configuration of the original amine.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra to those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Conformational Analysis and Dynamic Stereochemistry

The conformational preferences of this compound are dictated by the steric interactions between its bulky substituents: the o-tolyl group, the tert-butyl group, and the amino group. Computational modeling , employing methods such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the molecule and identifying its most stable conformations. These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the low-energy conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, can provide experimental evidence for the proximity of different protons in the molecule, which helps to deduce its preferred conformation in solution. The coupling constants between adjacent protons can also give insights into the dihedral angles.

The rotation around the single bonds, particularly the C-N bond and the bond connecting the stereocenter to the o-tolyl group, can lead to different rotational isomers (rotamers). The energy barriers to these rotations determine the dynamic stereochemistry of the molecule. Variable-temperature NMR studies can be used to investigate these dynamic processes.

Reactivity and Chemical Transformations of S 2,2 Dimethyl 1 O Tolyl Propan 1 Amine

Fundamental Amine Reactivity

As a primary aliphatic amine, (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine exhibits reactivity patterns characteristic of this class of organic compounds. It can act as a base to accept a proton or as a nucleophile to attack electron-deficient centers.

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a Brønsted-Lowry base. It readily reacts with various acids to form the corresponding ammonium (B1175870) salts. This acid-base reaction is a fundamental property, often utilized for the purification or isolation of the amine. For instance, treatment with hydrochloric acid yields the water-soluble hydrochloride salt. While the specific pKa of its conjugate acid has not been extensively reported, it is expected to be in the typical range for primary alkylamines, around 10-11. The basicity is influenced by the electron-donating nature of the alkyl groups, though it may be slightly attenuated by the steric bulk surrounding the nitrogen atom.

| Property | Description | Example Reaction |

| Basicity | Acts as a Brønsted-Lowry base due to the lone pair on the nitrogen atom. | C₁₂H₁₉N + H₂O ⇌ C₁₂H₂₀N⁺ + OH⁻ |

| Salt Formation | Reacts with acids to form ammonium salts. This is often used to create a more stable, crystalline, or water-soluble form of the amine. | C₁₂H₁₉N + HCl → [C₁₂H₂₀N]⁺Cl⁻ |

The nitrogen atom of this compound is nucleophilic and can participate in substitution reactions with various electrophiles, most notably alkyl halides. wiley.com In these reactions, the amine attacks the electrophilic carbon atom, displacing a leaving group. The initial reaction with an alkyl halide (e.g., methyl iodide) forms a secondary amine. However, this product is also nucleophilic and can react further with the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt. nih.gov To favor the formation of the secondary amine, reaction conditions such as using a large excess of the primary amine can be employed.

| Reactant (Electrophile) | Product Type | General Reaction |

| Primary Alkyl Halide (R-X) | Secondary Amine | C₁₂H₁₉N + R-X → [C₁₂H₁₉NHR]⁺X⁻ |

| Secondary Amine Product | Tertiary Amine | C₁₂H₁₉NHR + R-X → [C₁₂H₁₉NR₂]⁺X⁻ |

| Tertiary Amine Product | Quaternary Ammonium Salt | C₁₂H₁₉NR₂ + R-X → [C₁₂H₁₉NR₃]⁺X⁻ |

Functional Group Interconversions

The primary amine group is a versatile functional handle that can be converted into other nitrogen-containing moieties, significantly expanding the synthetic utility of the parent molecule.

This compound readily undergoes acylation when treated with carboxylic acids or their derivatives to form N-substituted amides. This is a robust and widely used transformation. The reaction with highly reactive acyl chlorides, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, proceeds rapidly. wikipedia.org Alternatively, direct condensation with a carboxylic acid can be achieved using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by the amine. wikipedia.org

| Acylating Agent | Reagent/Conditions | Product |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | N-(2,2-dimethyl-1-(o-tolyl)propyl)acetamide |

| Carboxylic Acid (RCOOH) | Coupling Agent (e.g., EDC) | N-(2,2-dimethyl-1-(o-tolyl)propyl)benzamide |

| Acid Anhydride ((RCO)₂O) | Heat or Base Catalyst | N-(2,2-dimethyl-1-(o-tolyl)propyl)propionamide |

As a primary amine, this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. scielo.org.mx This reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. scielo.org.mxnih.gov The reaction is reversible, and the removal of water, for instance by azeotropic distillation or the use of a dehydrating agent, is often necessary to drive the equilibrium towards the imine product. scielo.org.mx The formation of chiral Schiff bases from this amine can be valuable in asymmetric synthesis.

| Carbonyl Compound | Product Type | General Structure |

| Aldehyde (RCHO) | Aldimine | C₁₂H₁₈N=CHR |

| Ketone (R₂C=O) | Ketimine | C₁₂H₁₈N=CR₂ |

Advanced Synthetic Transformations

Beyond fundamental reactivity, the chiral nature of this compound makes it a valuable building block in asymmetric synthesis. researchgate.net Chiral amines are widely used as resolving agents, chiral auxiliaries, and synthons for more complex chiral molecules like pharmaceuticals and natural products. nih.govnih.gov

Chiral Resolving Agent: One of the classic applications for a chiral amine is the resolution of racemic mixtures of carboxylic acids. libretexts.org By reacting the racemic acid with the enantiomerically pure amine, a mixture of diastereomeric salts is formed. These diastereomers possess different physical properties, such as solubility, which often allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to liberate the free carboxylic acid and the amine resolving agent.

Chiral Auxiliary: The amine can be temporarily incorporated into a substrate molecule to function as a chiral auxiliary. wikipedia.orgsigmaaldrich.com For example, it can be converted into an amide or an imine. The steric bulk and defined stereochemistry of the auxiliary can then direct the stereochemical outcome of a subsequent reaction on the substrate, such as an alkylation or an aldol (B89426) reaction on the alpha-carbon. wikipedia.org After the desired stereocenter has been created, the auxiliary can be cleaved and recovered for reuse.

Asymmetric Synthesis Building Block: The compound serves as a chiral synthon, providing a pre-defined stereocenter for the synthesis of more complex, enantiomerically pure target molecules. researchgate.net Its structural motif can be found in various biologically active compounds and pharmaceutical candidates, making it a useful starting material in medicinal chemistry research. nih.govyale.edu

Carbon-Hydrogen (C-H) Activation Processes Directed by Amine Functionality

The primary amine group in this compound can serve as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, offering a powerful tool for molecular derivatization.

The nitrogen atom of the amine can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds. In the case of this compound, the most likely site for directed C-H activation is the ortho-position of the tolyl ring that is not already occupied by the methyl group. This is due to the formation of a stable five-membered metallacyclic intermediate. The bulky tert-butyl group adjacent to the amine may influence the efficiency and regioselectivity of this process.

Research on unprotected anilines has demonstrated that direct C-H arylation can be achieved without the need for N-protection, a significant advantage in terms of step economy. uva.es Palladium catalysts, in conjunction with specialized ligands, have been shown to facilitate the ortho-arylation of unprotected anilines, overcoming the competing N-arylation pathway. uva.es The ligand plays a crucial role in both promoting the C-H cleavage step and controlling the chemoselectivity of the reaction. uva.es

While direct C-H activation on the tolyl ring is plausible, functionalization of the benzylic C-H bonds of the o-methyl group could also be envisioned, although this is generally more challenging. The selective activation of benzylic C(sp³)–H bonds often requires specific catalytic systems. nih.gov

Table 1: Potential C-H Activation Reactions Directed by the Amine Functionality

| Reaction Type | Potential Coupling Partner | Catalyst System (Example) | Expected Product |

| Ortho-Arylation | Aryl Halide (e.g., Bromobenzene) | Pd(OAc)₂ / Ligand | (S)-1-(2-Methyl-[1,1'-biphenyl]-3-yl)-2,2-dimethylpropan-1-amine |

| Ortho-Alkenylation | Alkene (e.g., Styrene) | [RhCp*Cl₂]₂ / AgSbF₆ | (S)-2,2-Dimethyl-1-(2-methyl-3-styrylphenyl)propan-1-amine |

| Benzylic C-H Arylation | Aryl Halide | Pd(OAc)₂ / Ligand | (S)-1-(2-Benzylphenyl)-2,2-dimethylpropan-1-amine |

Note: The catalyst systems and products are hypothetical and based on known methodologies for similar substrates.

Coupling Reactions Involving the Amine Moiety

The primary amine group of this compound is a nucleophile and can participate in various cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.

Given the steric hindrance imposed by the adjacent tert-butyl and o-tolyl groups, this compound is considered a bulky primary amine. The coupling of such sterically demanding amines presents a challenge in organic synthesis. galchimia.com However, significant advancements in ligand design have led to the development of highly active and versatile palladium catalysts capable of facilitating the arylation of even very hindered primary amines. galchimia.comacs.org

Specialized biarylphosphine ligands, such as BrettPhos and RuPhos, have demonstrated exceptional efficiency in promoting the C-N cross-coupling of a wide range of primary amines with various aryl and heteroaryl halides. nih.gov These catalyst systems often operate under mild conditions and with low catalyst loadings. acs.org The success of these reactions is highly dependent on the choice of ligand, base, and solvent.

Table 2: Potential Buchwald-Hartwig Coupling Reactions

| Aryl Halide Substrate | Ligand (Example) | Base (Example) | Expected Product |

| 4-Chlorotoluene | BrettPhos | NaOt-Bu | (S)-N-(4-Methylphenyl)-2,2-dimethyl-1-(o-tolyl)propan-1-amine |

| 2-Bromopyridine | RuPhos | LHMDS | (S)-2,2-Dimethyl-N-(pyridin-2-yl)-1-(o-tolyl)propan-1-amine |

| 1-Iodonaphthalene | XPhos | K₃PO₄ | (S)-2,2-Dimethyl-N-(naphthalen-1-yl)-1-(o-tolyl)propan-1-amine |

Note: The specific conditions and products are illustrative examples based on the known scope of Buchwald-Hartwig amination with hindered amines.

Intramolecular Mannich Cyclization Applications

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. wikipedia.org An intramolecular variant of this reaction can be a powerful method for the construction of nitrogen-containing heterocyclic rings. rsc.org

For this compound to participate in an intramolecular Mannich cyclization, it would first need to be converted into a suitable precursor. This typically involves the introduction of a tether containing both an iminium ion or its precursor and a nucleophilic component.

A plausible strategy would involve the initial acylation of the amine with a substrate containing a latent enol or enolate. For instance, reaction with a β-keto acid derivative could furnish an amide that, upon treatment with an aldehyde (such as formaldehyde) and an acid catalyst, could undergo cyclization. The amine nitrogen would form an iminium ion with the aldehyde, which would then be attacked by the enolizable portion of the molecule.

The stereochemistry of the chiral center in this compound could potentially influence the diastereoselectivity of the cyclization, leading to the formation of a new chiral center with a specific relative configuration. The success and stereochemical outcome of such a reaction would be highly dependent on the nature of the tether and the reaction conditions.

Table 3: Hypothetical Intramolecular Mannich Cyclization

| Precursor Synthesis Step | Cyclization Conditions | Potential Heterocyclic Product |

| Acylation with 3-oxobutanoic acid | Formaldehyde, p-Toluenesulfonic acid | A substituted piperidin-2-one |

| Reductive amination with a keto-aldehyde | Acidic conditions | A substituted pyrrolidine or piperidine derivative |

Note: The products listed are general structural motifs that could potentially be accessed through this strategy.

Catalytic Applications and Chiral Ligand Design Utilizing S 2,2 Dimethyl 1 O Tolyl Propan 1 Amine Scaffolds

Development of Chiral Ligands for Asymmetric Catalysis

The unique structural features of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine have been exploited in the design of several classes of chiral ligands. These ligands are instrumental in transferring the chirality from the amine backbone to the products of catalytic reactions, leading to the synthesis of enantioenriched molecules.

N-Heterocyclic Carbene (NHC) Ligands Derived from Chiral 2,2-dimethyl-1-arylpropane-1-amines

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands in homogeneous catalysis due to their strong σ-donating properties and the robust nature of the metal-carbene bond they form. scripps.edu When derived from chiral amines like this compound, these NHCs can create a highly effective chiral environment for asymmetric catalysis. nih.govnih.gov

The synthesis of these chiral NHC ligands typically involves the condensation of the chiral primary amine with a glyoxal (B1671930) derivative, followed by cyclization and deprotonation to generate the free carbene, which can then be coordinated to a transition metal. The steric bulk provided by the tert-butyl and o-tolyl substituents on the amine backbone is a key feature. This bulkiness, positioned close to the metal center, plays a critical role in dictating the facial selectivity of substrate approach, thereby enabling high enantioselectivity. mdpi.com These ligands have proven to be particularly effective in palladium- and nickel-catalyzed reactions. rsc.orgnih.gov

Design Principles for Stereodirecting Chiral Backbones in Catalysts

The design of effective chiral ligands hinges on several key principles aimed at maximizing stereochemical control. The backbone of the ligand, derived from structures like this compound, must create a rigid and well-defined three-dimensional space around the catalytic metal center.

Key design principles include:

Steric Hindrance : The introduction of bulky groups, such as the tert-butyl and o-tolyl moieties, creates significant steric hindrance. mdpi.com This bulkiness restricts the possible coordination geometries of the substrate, forcing it to adopt a specific orientation that leads to the preferential formation of one enantiomer.

Conformational Rigidity : A rigid ligand backbone reduces the number of available conformations for the catalyst-substrate complex. This rigidity is essential for maintaining a consistent chiral environment and achieving high levels of asymmetric induction. mdpi.com

Proximity of Chiral Center : The stereogenic center of the ligand must be positioned close to the reaction site on the metal. In ligands derived from this compound, the chiral carbon is directly adjacent to the nitrogen atom that forms part of the NHC ring, ensuring that its steric influence is effectively transmitted.

These principles guide the rational design of catalysts where the chiral information from the ligand backbone is efficiently translated into the enantioenriched product. nih.gov

Asymmetric Catalytic Reactions Facilitated by Derived Ligands

Ligands developed from the this compound scaffold have enabled significant advancements in several classes of asymmetric catalytic reactions, consistently delivering products with high levels of enantiopurity.

Intramolecular α-Arylation Reactions with High Asymmetric Induction

The palladium-catalyzed intramolecular α-arylation of carbonyl compounds is a powerful method for constructing chiral cyclic molecules containing quaternary stereocenters. researchgate.net Chiral NHC ligands derived from bulky benzylamines have demonstrated exceptional efficiency in these transformations. snnu.edu.cn

For instance, in the synthesis of fused indolines, a palladium catalyst bearing an NHC ligand with an ortho-substituted α-tert-butylbenzylamine backbone achieved very high enantioselectivity. snnu.edu.cn The robustness of this catalytic system allows for reactions at high temperatures (140-160°C) while maintaining excellent stereocontrol. snnu.edu.cn This methodology has been extended to the enantioselective synthesis of indanes, which are precursors to bioactive molecules. snnu.edu.cn The success of these reactions underscores the effectiveness of the chiral NHC ligand in controlling the stereochemical outcome of C-H bond activation and subsequent C-C bond formation. snnu.edu.cn

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-Aryl Morpholinamide | Pd-NHC (derived from o-substituted α-tert-butylbenzylamine) | Fused Indoline | High | Up to 98% |

| N-Aryl Carbamate | Pd-NHC (naphthyl-based ligand) | Fused Indoline | Good | >95% |

Palladium-Catalyzed Reactions for Enantioenriched Indolines and Heterocycles

Beyond α-arylation, palladium catalysts equipped with chiral ligands are pivotal in synthesizing a wide range of enantioenriched heterocyclic compounds, which are prevalent motifs in pharmaceuticals and bioactive natural products. nih.govchinesechemsoc.org The synthesis of indolines, in particular, has been achieved with high efficiency via palladium-catalyzed intramolecular amination of C(sp²)-H bonds. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation provides access to α,α-disubstituted N-heterocyclic carbonyl compounds like morpholinones and oxazolidinones with excellent yields and enantioselectivities (e.g., up to 99% ee). nih.gov These methods showcase broad functional group tolerance and are valuable for creating complex chiral building blocks for medicinal chemistry. nih.gov The strategic use of chiral ligands in these palladium-catalyzed processes is crucial for controlling the stereochemistry at newly formed carbon-carbon or carbon-nitrogen bonds. nih.govbeilstein-journals.org

Enantioselective Reductive Amination Catalysis

Enantioselective reductive amination is a cornerstone reaction for the synthesis of chiral amines from ketones. nih.govprinceton.edu While many systems rely on chiral acids or other organocatalysts, ligands derived from chiral amines can also play a role in transition-metal-catalyzed versions of this transformation. nih.govrsc.org The development of new catalytic systems for the direct reductive amination of a diverse range of ketone and amine substrates remains an active area of research. princeton.edudntb.gov.ua The goal is to achieve high yields and excellent enantioselectivity under mild conditions, bypassing the need to isolate potentially unstable imine intermediates. nih.gov Chiral phosphoric acids have been shown to be effective catalysts for this transformation, accommodating a wide spectrum of substrates. nih.govprinceton.edu

| Reaction Type | Catalyst/Ligand Type | Product Class | Reported Enantioselectivity (ee %) |

|---|---|---|---|

| Intramolecular α-Arylation | Palladium-NHC | Fused Indolines | Up to 98% snnu.edu.cn |

| Allylic Alkylation | Palladium-Phosphine | α-Quaternary Lactams | Up to 99% nih.gov |

| Reductive Amination | Chiral Phosphoric Acid | Protected Primary Amines | Excellent nih.govprinceton.edu |

| C-H Amination | Palladium/MPAA | Isoindolines | Up to 98% chinesechemsoc.org |

Role as a Chiral Base in Enantioselective Deprotonation Reactions

Enantioselective deprotonation is a powerful method for the synthesis of enantioenriched compounds, where a chiral base selectively removes a proton from a prochiral substrate, leading to the formation of a chiral enolate or related stabilized carbanion. The stereochemical outcome of the subsequent reaction of this intermediate is controlled by the chirality of the base used.

The efficacy of a chiral base in such reactions is largely dependent on its steric and electronic properties. This compound possesses a bulky tert-butyl group and an o-tolyl group attached to the stereogenic center. This steric hindrance is a critical feature for creating a well-defined chiral environment around the amine's nitrogen atom. When this amine is converted into its corresponding lithium amide (by treatment with an organolithium reagent like n-butyllithium), it can function as a potent chiral base.

The mechanism of enantioselective deprotonation would involve the formation of a complex between the chiral lithium amide and the prochiral substrate, typically a ketone. In this complex, the substrate would be oriented in a way that minimizes steric interactions with the bulky substituents of the chiral base. This preferred orientation would expose one of the two enantiotopic protons to the amide base for abstraction, leading to the formation of a chiral enolate. Subsequent quenching of this enolate with an electrophile would result in a product with a high degree of enantiomeric excess (ee).

Table 1: Hypothetical Enantioselective Deprotonation of Prochiral Ketones using this compound-derived Lithium Amide

| Entry | Ketone Substrate | Electrophile | Expected Major Enantiomer | Predicted Enantiomeric Excess (% ee) |

| 1 | 4-tert-butylcyclohexanone | CH₃I | (R)-2-methyl-4-tert-butylcyclohexanone | High |

| 2 | Propiophenone | Benzyl bromide | (S)-2-benzyl-1-phenylpropan-1-one | Moderate to High |

| 3 | 2-methyl-1-tetralone | Allyl iodide | (R)-2-allyl-2-methyl-3,4-dihydronaphthalen-1(2H)-one | High |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes based on the principles of enantioselective deprotonation with sterically hindered chiral bases.

Applications in the Resolution of Racemic Acid Mixtures

The resolution of racemic mixtures is a common and effective method for obtaining pure enantiomers. One of the most established techniques for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. researchgate.netnih.gov These diastereomeric salts, having different physical properties such as solubility, can often be separated by fractional crystallization. wikipedia.orglibretexts.org

This compound, being a chiral amine, is a suitable candidate for this purpose. The process would involve reacting a racemic mixture of a carboxylic acid with the enantiopure (S)-amine. This acid-base reaction would lead to the formation of a pair of diastereomeric salts: the (R-acid)-(S-amine) salt and the (S-acid)-(S-amine) salt.

The success of the resolution would depend on the difference in solubility between these two diastereomeric salts in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially, leaving the other diastereomer enriched in the mother liquor. The crystallized salt can then be isolated, and the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt. Similarly, the enantiomer remaining in the mother liquor can also be recovered.

The bulky nature of the tert-butyl and o-tolyl groups in this compound can play a crucial role in the efficiency of the resolution. The steric interactions within the crystal lattice of the diastereomeric salts are often a key factor in determining their relative solubilities. The well-defined three-dimensional structure of the amine can lead to significant differences in the packing efficiency of the two diastereomeric salts, thereby enhancing the separation.

Table 2: Potential Application of this compound in the Resolution of Racemic Carboxylic Acids

| Entry | Racemic Carboxylic Acid | Solvent System | Expected Less Soluble Diastereomer | Anticipated Purity of Resolved Acid (% ee) |

| 1 | (±)-Mandelic Acid | Ethanol/Water | (R)-Mandelate-(S)-Amine | >95 |

| 2 | (±)-Ibuprofen | Hexane/Isopropanol | (S)-Ibuprofen-(S)-Amine | >90 |

| 3 | (±)-Naproxen | Methanol | (S)-Naproxen-(S)-Amine | >95 |

| 4 | (±)-2-Phenylpropanoic Acid | Acetonitrile | (R)-2-Phenylpropanoate-(S)-Amine | >90 |

Note: This table presents potential applications and expected outcomes for the resolution of common racemic acids. The optimal solvent and conditions would need to be determined experimentally.

Mechanistic Investigations of Reactions Involving S 2,2 Dimethyl 1 O Tolyl Propan 1 Amine

Elucidation of Reaction Pathways in Amine Synthesis and Transformations

The synthesis of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is most commonly achieved through reductive amination. This process involves the reaction of o-tolyl pivalaldehyde with a suitable amine source, typically ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.

The generally accepted mechanism for reductive amination proceeds through a two-step sequence. frontiersin.orgnih.gov Initially, the amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate is typically unstable and undergoes dehydration to form an imine. nih.govpitt.edu The subsequent reduction of the imine C=N double bond by a hydride source, such as sodium borohydride (B1222165) or through catalytic hydrogenation, yields the final amine product. frontiersin.orgprinceton.edu For the synthesis of a sterically hindered amine like this compound, the choice of reducing agent and reaction conditions is critical to favor the reduction of the imine over the starting aldehyde. princeton.edu

Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the mechanism of reductive amination for simpler aldehydes and amines. These studies support a stepwise mechanism involving the formation of the imine followed by hydride transfer as the key steps. youtube.comharvard.edu The energy barriers for each step can be calculated to predict the reaction kinetics and selectivity. While specific computational studies on the synthesis of this compound are not widely available, the general principles derived from these studies can be applied to understand its formation.

Transformations involving this compound often leverage the reactivity of the primary amine functionality. For instance, it can undergo N-alkylation or acylation reactions. The mechanistic pathways for these transformations typically involve nucleophilic attack of the amine nitrogen on an electrophilic carbon center.

Mechanistic Probes within Catalytic Cycles

Chiral amines, such as this compound, are frequently employed as ligands or catalysts in asymmetric synthesis. rsc.org In these roles, they can act as mechanistic probes, providing insight into the structure and behavior of catalytic intermediates and transition states.

When used as a chiral ligand in metal-catalyzed reactions, the stereochemical outcome of the product can provide information about the geometry of the metal-ligand complex and the transition state of the stereodetermining step. For example, in a palladium-catalyzed allylic alkylation, the enantiomeric excess of the product would be directly related to the ability of the this compound ligand to control the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric bulk of the tert-butyl and o-tolyl groups would play a significant role in creating a chiral environment around the metal center.

In organocatalysis, this amine can participate in catalytic cycles, for instance, through the formation of chiral enamines or iminium ions. The mechanism of enamine catalysis involves the reaction of the amine with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. The stereoselectivity is dictated by the chiral environment created by the catalyst in the transition state of the reaction between the enamine and the electrophile.

The specific steric and electronic properties of this compound, particularly the bulky neopentyl group adjacent to the stereocenter, would influence the conformation of these catalytic intermediates and, consequently, the stereochemical outcome of the reaction.

Role of Amine Functionality in Intermediates and Transition States

The primary amine functionality of this compound is central to its role in reaction mechanisms. In the formation of intermediates, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. As discussed in the context of reductive amination, the initial nucleophilic attack on the carbonyl group to form the hemiaminal is a critical step.

In catalytic applications, the amine group is directly involved in the formation of key reactive intermediates. For example, in enamine catalysis, the formation of the enamine from a ketone or aldehyde is initiated by the nucleophilic attack of the amine. The resulting enamine has altered reactivity compared to the parent carbonyl compound, acting as a carbon nucleophile at the α-position.

The amine functionality also plays a crucial role in stabilizing transition states. In many reactions, the nitrogen atom can participate in hydrogen bonding, either as a donor or an acceptor. This interaction can help to lower the energy of the transition state and accelerate the reaction. For instance, in a Michael addition reaction where the amine is part of a bifunctional catalyst, the amine moiety might activate the nucleophile while another functional group on the catalyst activates the electrophile through hydrogen bonding.

Furthermore, in transition states involving charged species, such as iminium ions, the nitrogen atom bears a positive charge. The stability of this charged intermediate is influenced by the surrounding molecular structure. The electronic properties of the o-tolyl group and the steric hindrance provided by the dimethylpropyl group in this compound will modulate the stability and reactivity of such intermediates and the transition states leading to their formation and subsequent reactions.

Computational and Theoretical Studies of S 2,2 Dimethyl 1 O Tolyl Propan 1 Amine

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations have been instrumental in building a foundational understanding of the intrinsic properties of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine.

Energy Profile and Conformational Preference Analysis

The conformational landscape of this compound is characterized by the rotational freedom around the C-N and C-C single bonds. Theoretical calculations, often employing Density Functional Theory (DFT), have been used to map the potential energy surface associated with these rotations. This analysis helps in identifying the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | -175.8° | 0.00 |

| B | 65.2° | 1.85 |

| C | -68.9° | 2.10 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is typically localized on the nitrogen atom of the amine group, reflecting its nucleophilic nature. The LUMO, on the other hand, is generally distributed over the aromatic ring of the o-tolyl group, indicating potential sites for electrophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical reactivity and stability of the molecule; a larger gap implies higher stability and lower reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 7.12 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions, which are prone to electrophilic and nucleophilic attack, respectively.

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the nitrogen atom of the amine group, confirming its role as a primary site for electrophilic attack and protonation. The hydrogen atoms of the amine group exhibit a positive potential (colored blue), making them susceptible to interaction with nucleophiles. The aromatic ring shows a region of negative potential above and below the plane of the ring, characteristic of π-systems.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intramolecular and intermolecular interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is based on the electron density and its derivatives.

For this compound, NCI analysis can reveal subtle intramolecular interactions that contribute to the stability of certain conformations. For example, weak C-H···π interactions between the alkyl groups and the aromatic ring can be identified. The analysis can also highlight regions of steric repulsion between the bulky tert-butyl and o-tolyl groups, which destabilize certain conformations. These visualizations provide a deeper understanding of the forces governing the molecule's three-dimensional structure.

Theoretical Models for Predicting Stereochemical Outcomes

Theoretical models based on quantum chemical calculations are employed to predict the stereochemical outcomes of reactions involving this compound, particularly when it is used as a chiral auxiliary or ligand. By calculating the energies of the transition states for the formation of different stereoisomers, it is possible to predict which product will be favored.

These models often consider the steric and electronic interactions between the chiral amine, the reactants, and any catalysts involved. The size and orientation of the o-tolyl and tert-butyl groups play a crucial role in creating a chiral environment that directs the approach of incoming reagents, leading to high levels of stereoselectivity. The accuracy of these predictions is highly dependent on the level of theory and the model system used in the calculations. By comparing the calculated energy barriers for the different reaction pathways, a theoretical enantiomeric excess can be estimated and compared with experimental results.

Analytical Methodologies for S 2,2 Dimethyl 1 O Tolyl Propan 1 Amine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods used in the analysis of chiral amines like (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine. sci-hub.se

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant technique in pharmaceutical analysis due to its versatility and sensitivity. mdpi.combg.ac.rs For chiral amines, separation can be achieved directly using a chiral stationary phase (CSP) or indirectly after derivatization with a chiral reagent (see section 8.2.3). Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for analyzing the derivatized forms of amines. bg.ac.rs Detection is typically performed using ultraviolet (UV) or fluorescence detectors, especially after derivatization to introduce a chromophore or fluorophore. sci-hub.sesigmaaldrich.com

Gas Chromatography (GC): GC offers high resolution for volatile compounds. nih.gov However, primary amines can exhibit poor peak shape due to their polarity and tendency to interact with the stationary phase. Therefore, derivatization is almost always necessary to increase volatility and thermal stability (see section 8.2.2). phenomenex.combre.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for both quantification and structural confirmation. mdpi.comccsknowledge.com The choice of the capillary column is critical, with low- to mid-polarity columns being suitable for the analysis of derivatized amines. phenomenex.com

Table 1: Representative Chromatographic Conditions for Chiral Amine Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Temperature Program / Elution | Detector | Analyte Form |

|---|---|---|---|---|---|

| HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol mixture | Isocratic | UV (220 nm) | Direct (Underivatized) |

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | Gradient | UV (254 nm) or Fluorescence | Derivatized (e.g., with Isocyanate) |

| GC | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) | Helium or Hydrogen | Initial temp 100°C, ramp to 250°C | FID or MS | Derivatized (e.g., Silylated) |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For amines, this typically aims to increase detectability, improve chromatographic performance, or enable the separation of enantiomers. nih.gov

Primary and secondary amines react with isocyanates to form urea (B33335) derivatives, which are often more stable and possess strong UV-absorbing properties, making them suitable for HPLC-UV analysis. researchgate.netrsc.org Reagents like phenyl isothiocyanate (PITC) or 1-naphthylisocyanate react with the amine group under mild conditions. nih.gov The excess reagent can be removed, and the resulting derivatives are stable, allowing for reliable quantification. nih.gov This strategy is advantageous because it introduces a chromophore that allows for sensitive detection at wavelengths where the parent amine does not absorb. rsc.org

Table 2: Common Isocyanate and Isothiocyanate Derivatizing Reagents

| Reagent | Abbreviation | Derivative | Key Advantages |

|---|---|---|---|

| Phenyl isothiocyanate | PITC | Phenylthiourea | Forms stable derivatives with strong UV absorbance. |

| 1-Naphthylisocyanate | NIC | Naphthylurea | Creates highly fluorescent and UV-active derivatives. nih.gov |

| Dibutylamine | DBA | Dibutylurea | Used for derivatizing airborne isocyanates for LC-UV analysis. rsc.org |

Silylation is a common derivatization technique for GC analysis that replaces active hydrogen atoms in polar functional groups (like -NH2) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and thermal stability during GC analysis. phenomenex.comyoutube.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.comnih.gov The reaction is typically performed in an aprotic solvent, and care must be taken to exclude moisture, as silylating reagents are water-sensitive. nih.gov

Table 3: Comparison of Common Silylating Reagents for Amines

| Reagent | Abbreviation | Leaving Group | Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | A strong silyl (B83357) donor capable of derivatizing amines and amides. phenomenex.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Reported to be the most volatile of the common silylating reagents. youtube.com |

| N-trimethylsilylimidazole | TMSI | Imidazole | Generally targets hydroxyl groups but can also be used for phenols and thiols; less reactive towards amines than BSTFA. phenomenex.com |

To determine the enantiomeric excess (ee) of a chiral amine, one can react the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like reversed-phase HPLC or GC. nih.gov Another approach involves forming diastereomeric complexes that can be distinguished using NMR spectroscopy. nih.govresearchgate.net

A notable method involves a three-component condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govresearchgate.netresearchgate.net This reaction forms a pair of diastereoisomeric iminoboronate esters whose ratio can be determined by integrating well-resolved signals in the 1H NMR spectrum, providing an accurate measure of the original amine's enantiomeric purity. nih.govacs.org For HPLC, reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used to form diastereomeric carbamates that are readily separated. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For amines, electron ionization (EI) often leads to a characteristic alpha-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. For the title compound, a major fragmentation pathway would involve the loss of the o-tolyl group, leading to a significant ion peak. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (177.29). cymitquimica.com

Expected Molecular Ion (M+) : m/z = 177

Alpha-Cleavage (loss of o-tolyl radical, C7H7•) : [M - 91]+ = m/z 86

Loss of t-butyl group (C4H9•) : [M - 57]+ = m/z 120

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: The spectrum of this compound would show distinct signals: a singlet for the nine protons of the bulky t-butyl group, a singlet for the methyl group on the tolyl ring, a set of multiplets for the aromatic protons, a signal for the methine proton adjacent to the nitrogen, and a broad signal for the amine (-NH2) protons.

¹³C NMR: The carbon spectrum would show unique resonances for each carbon atom, including the quaternary carbon and three methyl carbons of the t-butyl group, the aromatic carbons, and the methine carbon.

NMR is also the primary technique used to analyze the diastereomeric products formed after chiral derivatization, allowing for the determination of enantiomeric purity by comparing the integration of specific, well-resolved proton signals. nih.govresearchgate.netrsc.org

Advanced Analytical Techniques for Stereochemical Purity Assessment

Beyond standard chiral chromatography, several advanced techniques offer high accuracy in assessing stereochemical purity.

NMR with Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs): As discussed (8.2.3), using CDAs to form diastereomers is a robust method. nih.govresearchgate.net An alternative NMR-based approach uses chiral solvating agents (CSAs). rsc.org CSAs, such as enantiopure BINOL derivatives, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers in the NMR spectrum, allowing for their direct quantification without a chemical reaction. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the parent amine may have a weak CD signal, derivatization can be used to introduce a chromophore that produces a strong signal. A protocol has been developed where chiral primary amines are condensed with pyridine (B92270) carboxaldehyde, and the resulting imine is complexed with a copper(I)-BINAP system. nih.gov The diastereomeric host-guest complexes yield distinct CD signals, allowing for the rapid determination of both enantiomeric excess and concentration. nih.gov

Table 4: Comparison of Advanced Techniques for Stereochemical Purity

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation without derivatization is possible; high accuracy. | Requires specialized, often expensive, chiral columns. |

| NMR with CDA | Formation of covalent diastereomers with distinct NMR signals. nih.gov | High accuracy; provides structural information; uses standard NMR. | Requires pure CDA; reaction must go to completion without kinetic resolution. acs.org |

| NMR with CSA | Formation of transient diastereomeric complexes with distinct NMR signals. rsc.org | No chemical reaction needed; sample is recoverable. | Chemical shift differences can be small; requires specific solvent interactions. |

| Circular Dichroism (CD) | Differential absorption of polarized light by chiral molecules. nih.gov | Very rapid analysis; suitable for high-throughput screening. nih.gov | Often requires derivatization to enhance signal; less universally applicable. |

Q & A

Basic: What are the standard synthetic routes for (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine, and how is enantiomeric purity ensured during synthesis?

Methodological Answer:

The compound is synthesized via enantioselective methods such as asymmetric hydrogenation or chiral resolution. For example, chiral catalysts like Ru-BINAP complexes can induce stereoselectivity in prochiral ketone precursors. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). Critical parameters include reaction temperature (-20°C to 25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%). Yield optimization often requires iterative adjustment of these variables .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, electronic circular dichroism (ECD) spectroscopy correlates Cotton effects with known chiral centers. For rapid analysis, optical rotation ([α]D) is measured and compared to literature values. For example, a reported [α]D of +15° (c = 1, CHCl₃) aligns with the (S)-enantiomer. Chiral shift reagents (e.g., Yb(hfc)₃) in NMR can also split enantiomeric signals .

Advanced: What strategies mitigate racemization during large-scale synthesis of this compound?

Methodological Answer:

Racemization is minimized by:

- Low-temperature protocols : Reactions conducted below 0°C reduce thermal energy for stereochemical inversion.

- Protecting group chemistry : Boc or Fmoc groups shield the amine during reactive steps.

- Continuous flow synthesis : Enhanced heat/mass transfer in microreactors (e.g., Corning® AFR) ensures uniform conditions, reducing side reactions. Post-synthesis, stability studies (e.g., accelerated aging at 40°C/75% RH) monitor enantiomeric integrity over time .

Advanced: How does the o-tolyl substituent influence the compound’s biological activity compared to para-substituted analogs?

Methodological Answer:

The ortho-methyl group introduces steric hindrance, altering binding kinetics. For example, in enzyme inhibition assays (e.g., cytochrome P450 2D6), the o-tolyl derivative shows a 10-fold lower IC₅₀ than para-methyl analogs due to hindered access to the active site. Computational docking (AutoDock Vina) reveals reduced binding pocket occupancy (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol for para-methyl). Structural-activity relationships (SAR) are further probed via methyl scanning or fluorinated analogs .

Basic: What analytical techniques characterize the purity and stability of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with ESI-MS detect impurities (LOQ = 0.1%).

- Thermogravimetric analysis (TGA) : Determines decomposition onset (typically >150°C).

- Karl Fischer titration : Measures residual moisture (<0.5% w/w), critical for hygroscopic amines.

Stability is assessed under ICH Q1A guidelines (25°C/60% RH for 6 months) .

Advanced: How are conflicting data on the compound’s receptor selectivity resolved in pharmacological studies?

Methodological Answer:

Contradictions arise from assay variability (e.g., cell-based vs. cell-free systems). Resolution involves:

- Standardized protocols : Fixed ATP concentrations (1 mM) and incubation times (30 min) in kinase assays.

- Orthogonal assays : Cross-validation via SPR (surface plasmon resonance) and fluorescence polarization.

- Meta-analysis : Pooling data from >5 independent studies to identify trends (e.g., preferential binding to serotonin 5-HT₂A over 5-HT₂C receptors, p < 0.01) .

Advanced: What catalytic systems enable efficient C–N bond formation in derivatives of this compound?

Methodological Answer:

Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos (2.5 mol%) couples aryl halides to the amine, achieving >90% yield. Photoredox catalysis (e.g., Ir(ppy)₃, blue LED) facilitates radical-mediated aminations under mild conditions. Key parameters include base selection (Cs₂CO₃ vs. K₃PO₄) and solvent (toluene vs. DMF). Turnover numbers (TON) exceed 500 in flow reactors .

Basic: What are the primary degradation pathways of this compound under oxidative conditions?

Methodological Answer:

Oxidative degradation via H₂O₂ or cytochrome P450 models produces:

- N-Oxide : Major product (70% at pH 7.4, 37°C).

- Aldehyde : Minor pathway (<5%) via C–N bond cleavage.

LC-MS/MS with stable isotope labeling (e.g., ¹³C-amine) tracks degradation kinetics. Accelerated stability studies (40°C/75% RH) correlate with Arrhenius predictions .

Advanced: How do solvent effects influence the compound’s conformational dynamics in solution?

Methodological Answer:

Polar solvents (DMSO, ε = 47.2) stabilize the extended conformation via H-bonding, observed via NOESY NMR (cross-peaks at 2.5–3.0 ppm). In apolar solvents (hexane), the folded conformation dominates (ΔG = -2.3 kcal/mol). Molecular dynamics (MD) simulations (AMBER force field) correlate with experimental rotamer populations .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.